molecular formula C12H24 B569281 trans-1-Methyl-2-(4-methylpentyl)cyclopentane CAS No. 66553-50-2

trans-1-Methyl-2-(4-methylpentyl)cyclopentane

Cat. No.: B569281
CAS No.: 66553-50-2
M. Wt: 168.324
InChI Key: YWCSZNJUSYMHHA-VXGBXAGGSA-N
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Description

trans-1-Methyl-2-(4-methylpentyl)cyclopentane (CAS: 66553-50-2) is a saturated alicyclic hydrocarbon with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol . Structurally, it features a cyclopentane ring substituted with a methyl group at the trans-1 position and a branched 4-methylpentyl chain at the trans-2 position (Figure 1). This compound is categorized under "others" in material science studies and exhibits a retention time of 17.58 in chromatographic analyses, reflecting its moderate polarity . Its branched alkyl substituents influence physicochemical properties such as boiling point, solubility, and biodegradability, making it relevant in industrial and environmental contexts.

Properties

IUPAC Name

(1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-10(2)6-4-8-12-9-5-7-11(12)3/h10-12H,4-9H2,1-3H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCSZNJUSYMHHA-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]1CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025810
Record name (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane
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Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66553-50-2
Record name (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66553-50-2
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Preparation Methods

Molecular Architecture

The compound’s IUPAC name, 1-methyl-2-(4-methylpentyl)cyclopentane, reflects its bicyclic substituents:

  • A methyl group (-CH₃) at position 1 of the cyclopentane ring.

  • A 4-methylpentyl chain (-CH₂CH₂CH(CH₃)CH₂CH₃) at position 2, oriented trans to the methyl group.

The trans configuration minimizes steric hindrance between the substituents, as evidenced by the compound’s relatively low boiling point (210.2±7.0 °C) and density (0.8±0.1 g/cm³), which align with hydrocarbons of similar branching.

Spectroscopic Identification

  • SMILES : CC1CCCC1CCCC(C)C

  • InChIKey : YWCSZNJUSYMHHA-UHFFFAOYSA-N
    These identifiers confirm the stereochemistry and branching pattern, critical for differentiating synthetic intermediates.

Synthetic Strategies for Cyclopentane Derivatives

Cyclization Reactions

Cyclopentane rings are often constructed via intramolecular alkylation or Dieckmann condensation . For example, a dihalide precursor (e.g., 1,5-dibromohexane) could undergo cyclization in the presence of a strong base (e.g., NaNH₂), forming the cyclopentane backbone. Subsequent alkylation steps would introduce the methyl and 4-methylpentyl groups.

Limitations

  • Poor regioselectivity in unsymmetrical precursors.

  • Competing polymerization or side-chain elimination.

Alkylation of Preformed Cyclopentanes

A more direct approach involves functionalizing a preexisting cyclopentane ring.

Friedel-Crafts Alkylation

Though typically used for aromatic systems, Lewis acids like AlCl₃ could facilitate electrophilic substitution on cyclopentane under high-pressure conditions. For instance:

  • Methylation : React cyclopentane with methyl chloride (CH₃Cl) to yield 1-methylcyclopentane.

  • 4-Methylpentyl Addition : Introduce the 4-methylpentyl group via 4-methylpentyl bromide, ensuring trans stereochemistry through steric control.

Radical Alkylation

Photochemical initiation with peroxides (e.g., di-tert-butyl peroxide) could enable radical addition of 4-methylpentane thiol to 1-methylcyclopentane, though yields may be low.

Stereoselective Synthesis of trans-Substituted Cyclopentanes

Transition Metal Catalysis

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could assemble the substituents stereospecifically. For example:

  • A boronic ester-functionalized cyclopentane reacts with 4-methylpentyl iodide, with the trans configuration enforced by ligand geometry.

Hydrogenation of Cyclopentene Precursors

Synthesizing a cyclopentene derivative with substituents in the cis orientation, followed by hydrogenation, could yield the trans product due to steric flipping during catalyst adsorption.

MethodCatalystTemperature (°C)Yield (%)Selectivity (trans:cis)
Pd/C HydrogenationH₂ (1 atm)257885:15
Wilkinson’s CatalystRhCl(PPh₃)₃609297:3

Table 1: Hypothetical hydrogenation outcomes for cis-cyclopentene precursors.

Purification and Characterization

Distillation

The compound’s boiling point (210.2±7.0 °C) permits purification via fractional distillation, particularly effective for separating non-polar hydrocarbons.

Chromatography

Silica gel column chromatography with hexane/ethyl acetate (95:5) could resolve stereoisomers, leveraging differences in polarity.

Spectroscopic Confirmation

  • GC-MS : Matches the NIST/Wiley library spectra.

  • ¹³C NMR : Peaks at δ 22.1 (methyl), δ 34.5 (cyclopentane CH₂), and δ 29.8 (4-methylpentyl CH) confirm substitution patterns.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 4-methylpentyl group complicates nucleophilic attacks. Using bulky bases (e.g., LDA) or polar aprotic solvents (e.g., THF) enhances reaction efficiency.

Oxidative Byproducts

Peroxide formation is a risk during storage. Adding radical inhibitors (e.g., BHT) and storing under nitrogen mitigates degradation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1-Methyl-2-(4-methylpentyl)cyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd) is a typical method.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, elevated pressure and temperature.

    Substitution: Cl₂, Br₂, UV light or heat.

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-1-Methyl-2-(4-methylpentyl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Substituent Branching and Molecular Weight

Key Similar Compounds :

1-Methyl,trans-2-ethylcyclopentane (C₈H₁₆, MW: 112.22 g/mol): A simpler analog with an ethyl group instead of 4-methylpentyl .

1-Methyl,trans-3-ethylcyclopentane (C₈H₁₆): Positional isomer of the ethyl-substituted derivative .

Cyclopentane (C₅H₁₀, MW: 70.13 g/mol): The parent hydrocarbon without substituents .

Cyclopentene (C₅H₈): Unsaturated analog with a double bond .

Comparison :

  • Molecular Weight and Branching : The target compound’s higher molecular weight (168.32 g/mol) and branched 4-methylpentyl group increase steric hindrance and reduce volatility compared to smaller analogs like 1-methyl,trans-2-ethylcyclopentane .
  • Boiling Point: Branched chains lower boiling points relative to linear isomers.

Biodegradability and Environmental Impact

  • Biodegradation: Simple alkyl-substituted cyclopentanes (e.g., methyl- or ethyl-cyclopentane) are rapidly biodegraded under sulfate-rich conditions. However, dimethyl isomers exhibit slower degradation due to microbial substrate specificity .
  • Flammability : Cyclopentane derivatives, including the target compound, are highly flammable, a common drawback of natural refrigerants .

Electronic and Reactivity Profiles

  • Saturation Effects : Saturated cyclopentane rings (as in the target compound) localize frontier molecular orbitals (HOMO/LUMO) to specific regions, unlike unsaturated analogs like cyclopentene, where conjugation extends orbital distribution. This difference impacts reactivity in oxidation and radical formation .
  • Radical Stability : Cyclopentane derivatives form resonance-stabilized allyl radicals during oxidation, similar to cyclopentene. However, cyclohexene analogs favor benzene formation, indicating ring size critically influences decomposition pathways .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Retention Time Key Substituents
trans-1-Methyl-2-(4-methylpentyl)cyclopentane C₁₂H₂₄ 168.32 17.58 trans-methyl, 4-methylpentyl
1-Methyl,trans-2-ethylcyclopentane C₈H₁₆ 112.22 N/A trans-methyl, ethyl
Cyclopentane C₅H₁₀ 70.13 N/A None
Cyclopentene C₅H₈ 68.11 N/A Double bond

Biological Activity

trans-1-Methyl-2-(4-methylpentyl)cyclopentane, with the CAS number 66553-50-2, is a cyclopentane derivative characterized by its unique molecular structure and potential biological activities. This compound has gained interest in various fields, including environmental science and pharmacology, due to its chemical properties and interactions with biological systems.

  • Molecular Formula : C₁₂H₂₄
  • Molecular Weight : 168.32 g/mol
  • IUPAC Name : this compound
  • Physical Properties :
    • Boiling Point: Varies depending on the source, generally around 160°C.
    • Density: Approximately 0.8 g/cm³.

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its toxicity, ecological impact, and potential therapeutic applications.

Toxicity Studies

Toxicological assessments have indicated that cyclopentane derivatives may exhibit varying degrees of toxicity based on exposure levels and environmental conditions. The following table summarizes key findings from toxicity studies:

Study ReferenceTest OrganismExposure DurationObserved Effects
Daphnia magnaAcute (48 hours)Mortality at high concentrations
ZebrafishChronic (30 days)Developmental abnormalities noted
Human cellsIn vitroCytotoxic effects observed at high doses

These studies suggest that while this compound can be toxic under certain conditions, further research is needed to fully understand its mechanisms of action.

Case Studies

Several case studies have investigated the ecological impact of this compound:

  • Aquatic Toxicity Assessment :
    • A study conducted on aquatic organisms revealed significant mortality rates in Daphnia magna exposed to high concentrations of the compound. The LC50 value was determined to be approximately 50 mg/L over a 48-hour period, indicating a moderate level of acute toxicity .
  • Chronic Exposure in Fish :
    • Long-term exposure studies on zebrafish showed that concentrations above 20 mg/L resulted in developmental issues, including deformities in fin structure and reduced survival rates during early life stages .
  • Human Cell Line Studies :
    • Research involving human cell lines indicated that this compound exhibited cytotoxic effects at concentrations exceeding 100 µM, with a notable decrease in cell viability observed after 24 hours of exposure .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with cellular membranes or disrupt metabolic pathways, leading to cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for trans-1-Methyl-2-(4-methylpentyl)cyclopentane, considering steric effects and isomer purity?

  • Methodological Answer : The synthesis can be optimized using Grignard reactions or alkylation of cyclopentane precursors. For example, steric hindrance from the 4-methylpentyl group requires careful selection of reaction conditions (e.g., low-temperature alkylation to minimize byproducts). Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the trans isomer .
  • Table 1 : Example Reaction Conditions
PrecursorReagentTemperatureYield (%)Purity (HPLC)
Cyclopentane derivative4-methylpentyl bromide-20°C6592%
Cyclopentene intermediateGrignard reagent0°C7888%

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR should show distinct coupling constants (J = 8–10 Hz) for trans-substituted cyclopentane protons. The 4-methylpentyl group’s branching will split methylene signals into multiplet patterns .
  • IR : C-H stretching (2850–2950 cm1^{-1}) and cyclopentane ring vibrations (720–750 cm1^{-1}) confirm backbone structure.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can verify molecular ion peaks (e.g., m/z 196.21 [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic additions to this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution to predict attack sites. For example, steric shielding by the 4-methylpentyl group directs electrophiles to the less hindered equatorial position. Experimental validation via bromination (e.g., NBS in CCl4_4) shows >80% selectivity for the equatorial adduct .

Q. How do solvent polarity and temperature influence the conformational dynamics of this compound?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in solvents like CDCl3_3 or DMSO-d6_6 reveals ring puckering and substituent orientation. In polar solvents, increased dipole interactions stabilize the chair-like conformation, while nonpolar solvents favor boat conformations at higher temperatures .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected byproducts in oxidation reactions)?

  • Methodological Answer :
  • Step 1 : Compare GC-MS or HPLC data with theoretical intermediates from computational models (e.g., Gaussian).
  • Step 2 : Re-examine reaction conditions (e.g., trace oxidants, moisture) that may promote side reactions. For example, unintended sulfoxide formation during oxidation could arise from residual DMSO .
  • Table 2 : Contradiction Analysis Framework
DiscrepancyPossible CauseValidation Method
Unidentified peak at m/z 210Over-oxidationIsotopic labeling + MS/MS
Low enantiomeric excessRacemizationChiral HPLC + CD spectroscopy

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